molecular formula C12H13BrFNO B1365881 2-bromo-N-cyclopentyl-5-fluorobenzamide CAS No. 951884-13-2

2-bromo-N-cyclopentyl-5-fluorobenzamide

Cat. No. B1365881
M. Wt: 286.14 g/mol
InChI Key: UKMTXJQZOJZPKM-UHFFFAOYSA-N
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Description

“2-bromo-N-cyclopentyl-5-fluorobenzamide” is a chemical compound with the molecular formula C12H13BrFNO . It has a molecular weight of 286.14 .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-cyclopentyl-5-fluorobenzamide” includes a benzamide moiety that is N-linked to a cyclopentyl group . The benzamide ring is substituted at the 2-position with a bromine atom and at the 5-position with a fluorine atom .

Scientific Research Applications

Tumor Cell Proliferation Studies

2-bromo-N-cyclopentyl-5-fluorobenzamide and similar compounds have been studied for their potential in identifying proliferating tumor cells. For instance, research involving 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide, a compound with a similar structure, has demonstrated its utility in targeting sigma(2) receptors with high affinity and selectivity. This property makes it a promising candidate for PET radiotracers in imaging solid tumors, indicating its potential for cancer diagnosis and treatment monitoring (Rowland et al., 2006).

Crystal Structure Analysis

The crystal structures of related benzamides, like 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide and 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, have been analyzed, shedding light on the structural properties of these compounds. This research is crucial for understanding the physical and chemical properties of benzamide derivatives, which can inform their potential applications in various scientific fields (Suchetan et al., 2016).

Antimicrobial Properties

Compounds with a structure similar to 2-bromo-N-cyclopentyl-5-fluorobenzamide, like fluorobenzamides containing thiazole and thiazolidine, have been synthesized and evaluated for their antimicrobial properties. This suggests a potential application of 2-bromo-N-cyclopentyl-5-fluorobenzamide in the development of new antimicrobial agents (Desai et al., 2013).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-bromo-N-cyclopentyl-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-11-6-5-8(14)7-10(11)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMTXJQZOJZPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429386
Record name 2-bromo-N-cyclopentyl-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-cyclopentyl-5-fluorobenzamide

CAS RN

951884-13-2
Record name 2-bromo-N-cyclopentyl-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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